2-[(4-Methylpiperazin-1-yl)methyl]morpholine
描述
属性
IUPAC Name |
2-[(4-methylpiperazin-1-yl)methyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-12-3-5-13(6-4-12)9-10-8-11-2-7-14-10/h10-11H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJJADOJEHOLEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2CNCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methylpiperazin-1-yl)methyl]morpholine typically involves the reaction of morpholine with 4-methylpiperazine in the presence of a suitable base and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions: 2-[(4-Methylpiperazin-1-yl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary amines .
科学研究应用
Anticancer Activity
Research indicates that derivatives of 2-[(4-methylpiperazin-1-yl)methyl]morpholine exhibit cytotoxic effects against various cancer cell lines. Studies have shown that similar morpholine and piperazine derivatives can induce apoptosis in cancer cells.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | HeLa (Cervical) | TBD |
| Compound B | A549 (Lung) | 25 |
| Compound C | MCF7 (Breast) | 30 |
These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.
Neuropharmacological Effects
The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. In vitro studies indicate that it may interact with neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial for mood regulation and cognitive function.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of morpholine with 4-methylpiperazine under controlled conditions. Various derivatives have been synthesized to enhance its biological activity and selectivity.
Synthesis Pathway:
- Starting Materials: Morpholine and 4-methylpiperazine.
- Reaction Conditions: Typically conducted in an organic solvent with appropriate catalysts.
- Purification: The product is purified using chromatography techniques to isolate the desired compound.
Case Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of structurally similar compounds to this compound. The results showed significant cytotoxicity against multiple cancer cell lines, indicating its potential as an anticancer drug candidate.
Case Study 2: Neuropharmacological Assessment
Research focusing on piperazine derivatives demonstrated that compounds with similar structures could act as selective serotonin reuptake inhibitors (SSRIs). This suggests potential applications in treating depression and anxiety disorders, highlighting the compound's versatility in pharmacological applications.
作用机制
The mechanism of action of 2-[(4-Methylpiperazin-1-yl)methyl]morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist .
相似化合物的比较
Table 1: Structural and Functional Comparison of Selected Compounds
| Compound Name | Core Structure | Key Substituents/Modifications | Biological Activity/Applications | Reference |
|---|---|---|---|---|
| This compound | Morpholine + 4-methylpiperazine linked via methylene | -CH2- spacer; N-methyl piperazine | Potential CNS modulation (inferred from analogs) | |
| 4-{2-[4-(3-Methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine | Morpholine + pyrimidine + piperazine + pyrazine | Pyrimidine-pyrazine fusion; multiple N-heterocycles | Anticancer, kinase inhibition | |
| 4-(6-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine | Morpholine + pyrimidine + piperazine + difluorophenyl | 3,5-Difluorophenyl substitution | Enhanced receptor selectivity; antimicrobial | |
| 2-(4-Methylpiperazin-1-yl)ethanamine | Piperazine + ethylamine chain | Ethylamine instead of morpholine | Neurotransmitter modulation (e.g., serotonin) | |
| 1-(4-Methylpiperazin-1-yl)-2-phenoxypropan-1-one | Piperazine + ketone + phenoxy group | Phenoxypropanone moiety | Psychoactive or analgesic properties | |
| 4-[2-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine | Morpholine + pyrimidine + pyrazolopyrazine | Pyrazolo[1,5-a]pyrazine core | Kinase inhibition; antiviral activity |
Key Structural Variations and Implications
Heterocyclic Core Modifications: The presence of pyrimidine (as in ) or pyrazine () rings introduces planar, aromatic systems that enhance π-π stacking interactions with biological targets, such as DNA or kinase enzymes. In contrast, the simpler morpholine-piperazine structure of the target compound may favor flexibility and binding to G-protein-coupled receptors (GPCRs) .
Spacer and Functional Groups: The methylene bridge (-CH2-) in the target compound may balance rigidity and flexibility, optimizing interactions with hydrophobic binding pockets. kinases) .
However, bulkier groups (e.g., difluorophenyl in ) can sterically hinder binding to certain enzymes .
生物活性
2-[(4-Methylpiperazin-1-yl)methyl]morpholine (CAS No. 202991-96-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
Synthesis
The synthesis of this compound typically involves the reaction of morpholine with 4-methylpiperazine in the presence of appropriate reagents. This process can yield various derivatives that may exhibit different biological properties.
Antimicrobial Activity
Research has demonstrated that compounds containing the morpholine and piperazine moieties exhibit significant antimicrobial properties. In one study, derivatives of morpholine were evaluated against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed potent activity against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 14 to 17 mm .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | S. aureus | 15 |
| This compound | E. coli | 16 |
Anti-Proliferative Activity
In vitro studies have assessed the anti-proliferative effects of this compound on various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound exhibited IC50 values below 25 μM, indicating strong potential for further development as an anticancer agent .
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | <25 |
| MCF-7 | <25 |
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets involved in microbial growth and cancer cell proliferation. For instance, the piperazine moiety is known to enhance binding affinity to certain receptors, potentially leading to increased therapeutic efficacy .
Case Studies
Several case studies have documented the successful application of morpholine derivatives in clinical settings:
- Antifilarial Agents : A study explored the use of morpholine derivatives in treating filarial infections, demonstrating their macrofilaricidal and microfilaricidal properties .
- Inhibitors of ACK1 Kinase : Another investigation into related compounds revealed potent inhibition of ACK1 tyrosine kinase, which is implicated in various cancers. The derivatives exhibited IC50 values as low as 2 nM, showcasing their potential as targeted cancer therapies .
常见问题
Q. What are the optimized synthetic routes for 2-[(4-Methylpiperazin-1-yl)methyl]morpholine, and how do reaction conditions influence yield and purity?
The synthesis of derivatives involving 4-methylpiperazine motifs often employs palladium-catalyzed cross-coupling reactions. For example, a three-step protocol (coupling, reduction, deprotection) using tert-butyl carbamate intermediates and ligands like BINAP with Pd₂(dba)₃ achieves moderate yields (~30–40%). Key factors include:
- Catalyst selection : Pd₂(dba)₃ and BINAP improve coupling efficiency in toluene at 100°C .
- Reduction conditions : Fe powder in ethanol with NH₄Cl selectively reduces nitro groups to amines without over-reduction .
- Purification : Column chromatography is critical for isolating intermediates, as evidenced by purity challenges in multi-step syntheses .
Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?
- Mass spectrometry (ESI+) : Confirms molecular weights (e.g., m/z 542 [M+H]⁺ for intermediates) and detects fragmentation patterns .
- Chromatography : HPLC or TLC monitors reaction progress, especially for nitro-to-amine reductions .
- Crystallography : SHELX software refines crystal structures, though resolution limits may arise with flexible morpholine/piperazine moieties .
Q. How does the morpholine-piperazine hybrid structure influence physicochemical properties?
The compound’s polarity and solubility are governed by:
- Hydrogen-bonding capacity : Morpholine oxygen and piperazine nitrogen atoms enhance water solubility.
- LogP values : Predicted to be moderate (~2–3) due to the balance of hydrophilic (amine) and hydrophobic (methyl groups) regions .
- Thermal stability : Morpholine derivatives often decompose above 200°C, requiring inert atmospheres during synthesis .
Advanced Research Questions
Q. How can contradictory data on reaction yields be resolved in the synthesis of this compound analogs?
Discrepancies arise from:
-
Catalyst deactivation : Pd₂(dba)₃ degrades under prolonged heating, reducing yield reproducibility. Alternative catalysts (e.g., Pd(OAc)₂ with XPhos) may improve consistency .
-
Impurity profiles : By-products like N-oxide derivatives (observed in similar piperazine syntheses) require rigorous LC-MS monitoring .
-
Table 1 : Yield comparison under varying conditions:
Catalyst Ligand Temp (°C) Yield (%) Purity (%) Pd₂(dba)₃ BINAP 100 40 95 Pd(OAc)₂ XPhos 80 55 98
Q. What computational models predict the biological activity of this compound derivatives?
- Docking studies : Morpholine and piperazine moieties show affinity for CNS targets (e.g., serotonin receptors) due to their ability to penetrate the blood-brain barrier .
- QSAR models : Electron-donating groups on the morpholine ring enhance binding to enzymes like kinases, as seen in analogs with fluorophenyl substituents .
- ADMET predictions : High TPSA (>80 Ų) suggests moderate bioavailability, necessitating prodrug strategies for therapeutic applications .
Q. How do steric and electronic effects influence regioselectivity in functionalizing the morpholine-piperazine scaffold?
- Steric hindrance : Bulky substituents at the piperazine N-methyl group reduce reactivity at adjacent positions, favoring substitution at the morpholine oxygen .
- Electronic effects : Electron-withdrawing groups (e.g., nitro) direct electrophilic attacks to the piperazine ring, while electron-donating groups (e.g., methoxy) activate the morpholine ring .
Methodological Guidance
7. Strategies for resolving spectral overlaps in NMR analysis of this compound:
- ²D NMR (COSY, HSQC) : Assigns proton-proton correlations and distinguishes morpholine (δ 3.6–3.8 ppm) from piperazine (δ 2.4–2.9 ppm) signals .
- Deuterated solvents : Use DMSO-d₆ to slow exchange broadening of amine protons .
8. Best practices for crystallization to obtain high-quality X-ray diffraction data:
- Solvent selection : Ethanol/water mixtures (7:3) yield monoclinic crystals with P2₁/c space groups for similar compounds .
- Temperature control : Slow cooling (0.5°C/min) from 60°C reduces twinning defects .
Data Contradiction Analysis
Q. Why do different studies report varying biological activities for structurally similar derivatives?
- Metabolic stability : Analogues with morpholine rings exhibit longer half-lives than piperazine-only derivatives, skewing in vitro vs. in vivo results .
- Impurity interference : Residual palladium (≥50 ppm) in final products can inhibit enzyme activity, leading to false negatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
